2-(3-Oxazolidinyl)ethyl methacrylate

Water solubility Hydrophilicity Partitioning

2-(3-Oxazolidinyl)ethyl methacrylate (OXEMA; CAS 46235-93-2) is a heterocyclic methacrylate monomer belonging to the oxazolidine class, characterized by a five-membered ring containing one oxygen and one nitrogen atom. With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, OXEMA is a pale yellow liquid with a density of 1.071 g/cm³ at 20°C and a boiling point of 274.5°C.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 46235-93-2
Cat. No. B1618764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxazolidinyl)ethyl methacrylate
CAS46235-93-2
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN1CCOC1
InChIInChI=1S/C9H15NO3/c1-8(2)9(11)13-6-4-10-3-5-12-7-10/h1,3-7H2,2H3
InChIKeyFGERRMPOTZKDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Oxazolidinyl)ethyl methacrylate (OXEMA) CAS 46235-93-2: Functional Methacrylate Monomer for Specialty Polymer Synthesis


2-(3-Oxazolidinyl)ethyl methacrylate (OXEMA; CAS 46235-93-2) is a heterocyclic methacrylate monomer belonging to the oxazolidine class, characterized by a five-membered ring containing one oxygen and one nitrogen atom [1]. With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, OXEMA is a pale yellow liquid with a density of 1.071 g/cm³ at 20°C and a boiling point of 274.5°C . The monomer undergoes free-radical polymerization and copolymerization to yield polymers used in ceramic binders, coatings, adhesives, and biomedical materials .

Why Generic Substitution of 2-(3-Oxazolidinyl)ethyl methacrylate with Standard Amino-Methacrylates Fails


Functional methacrylate monomers are often treated as interchangeable building blocks; however, 2-(3-oxazolidinyl)ethyl methacrylate (OXEMA) possesses a unique oxazolidine heterocycle that fundamentally alters its physicochemical and safety profile relative to common amino-methacrylates such as TBAEMA, DMAEMA, and HEMA [1]. OXEMA exhibits intermediate water solubility (49 g/L at 20°C), a distinct pKa of 5.88, and a GHS classification that includes Skin Corrosion Category 1A (H314) — a hazard severity absent in HEMA and lower in TBAEMA [2]. Its homopolymer also demonstrates an unusually broad pyrolysis range (170–600°C), a property critical for ceramic binder burnout that is not replicated by poly(MMA) or poly(HEMA) [3]. These quantitative divergences mean that direct substitution without reformulation will alter phase behavior, ionic character, thermal decomposition kinetics, and occupational safety requirements.

Quantitative Differentiation Evidence for 2-(3-Oxazolidinyl)ethyl methacrylate (OXEMA) Against Four Closest Amino-Functional Methacrylate Comparators


Intermediate Water Solubility of OXEMA (49 g/L) Positioned Between Hydrophobic TBAEMA and Highly Hydrophilic DMAEMA

OXEMA exhibits a water solubility of 49 g/L at 20°C, which is approximately 2.7-fold higher than TBAEMA (18 g/L at 25°C) but roughly 20-fold lower than DMAEMA (1,000 g/L at 20°C) . In contrast, HEMA is fully miscible with water in all proportions [1]. This intermediate solubility enables OXEMA to partition between aqueous and organic phases without the complete water miscibility that can complicate emulsion or precipitation polymerizations.

Water solubility Hydrophilicity Partitioning

GHS Skin Corrosion Category 1A (H314) for OXEMA Versus Milder Irritancy Profiles of HEMA and DMAEMA

According to the ECHA C&L Inventory, OXEMA is classified as Skin Corrosion Category 1A (H314: Causes severe skin burns and eye damage), along with Acute Toxicity Category 4 (H302, H312) and Aquatic Acute Category 1 (H400) [1]. By comparison, HEMA carries only Skin Irritation Category 2 (H315: Causes skin irritation), Serious Eye Irritation Category 2 (H319), and Skin Sensitization Category 1 (H317), with the lower-severity 'Warning' signal word [2]. DMAEMA bears the 'Danger' signal word primarily due to acute inhalation toxicity (H330: Fatal if inhaled), not skin corrosion . TBAEMA is classified as Skin Corrosion Category 1C and Skin Sensitization Category 1B . Thus, OXEMA is the only comparator in this set with Skin Corrosion 1A, the most severe sub-category.

GHS classification Skin corrosion Occupational safety

Broad Pyrolysis Range (170–600°C) of Poly(OXEMA) Enabling Gradual Ceramic Binder Burnout Versus Rapid Decomposition of Poly(MMA)

Poly(2-(3-oxazolidinyl)ethyl methacrylate) decomposes over a broad temperature window from approximately 170°C to 600°C, enabling gradual gas release during ceramic green-part firing [1]. In contrast, poly(methyl methacrylate) (PMMA) and poly(vinyl alcohol) (PVOH) — conventional ceramic binders — undergo rapid decomposition over narrow temperature intervals, leading to pressure buildup, void formation, and cracking of ceramic bodies [1]. The patent explicitly teaches that the broad pyrolysis range of poly(OXEMA) 'minimizes the formation of voids and cracking' and provides 'ceramic parts with fewer defects and less chance of destruction' [1].

Pyrolysis Ceramic binder Thermal decomposition

Oxazolidine Ring pKa (5.88) Confers Neutral Charge at Physiological pH Versus Cationic TBAEMA (pKa 8.99)

The oxazolidine nitrogen of OXEMA has a predicted pKa of 5.88 ± 0.20, meaning it is predominantly deprotonated (neutral) at physiological pH 7.4 . TBAEMA, bearing a tertiary amine, has a pKa of 8.99 ± 0.10, remaining largely protonated (cationic) at pH 7.4 . DMAEMA carries a dimethylamino group with a pKa around 8.4 (predicted), also conferring cationic character at neutral pH [1]. This difference fundamentally alters the charge state of copolymers in biological media: OXEMA-containing polymers are largely uncharged at pH 7.4, while TBAEMA- and DMAEMA-containing copolymers carry positive charges [2].

pKa Ionization state pH-responsive polymers

OXEMA LogP (0.8) Confers Balanced Hydrophilic-Lipophilic Character Distinct from Hydrophilic HEMA (LogP ≈ –0.5) and Hydrophobic TMSPMA

The computed octanol-water partition coefficient (XLogP3-AA) for OXEMA is 0.8, placing it near the optimal range for passive membrane permeability (LogP 0–3) [1]. HEMA, with a LogP of approximately –0.5, is distinctly more hydrophilic, while TMSPMA is explicitly described as a hydrophobic monomer [2]. This balanced LogP value means that OXEMA-containing polymers may exhibit intermediate swelling in aqueous environments compared to highly swollen HEMA hydrogels, while maintaining sufficient hydrophobicity for encapsulating lipophilic payloads.

LogP Hydrophobicity Drug delivery

Highest-Value Application Scenarios for 2-(3-Oxazolidinyl)ethyl methacrylate (OXEMA) Based on Quantitative Differentiation Evidence


Ceramic Green-Part Binder Requiring Gradual Pyrolysis for Defect-Free Sintering

OXEMA homopolymer or copolymer is the preferred binder for advanced ceramic processing (tape casting, dry pressing, injection molding) where gradual thermal decomposition is essential. The broad pyrolysis range of 170–600°C enables controlled gas release, minimizing void formation and cracking [1]. Conventional binders such as poly(MMA) and poly(vinyl alcohol) undergo rapid decomposition that causes part failure. Users should specify OXEMA-based binder formulations when firing schedules demand a decomposition span exceeding 400°C.

Synthesis of Charge-Neutral Biomedical Copolymers for Reduced Protein Fouling

The low pKa of OXEMA (5.88) ensures that copolymers remain predominantly neutral at physiological pH 7.4, unlike TBAEMA or DMAEMA copolymers which are highly cationic . This neutrality reduces non-specific protein adsorption and opsonization, making OXEMA the preferred comonomer for implant coatings, drug delivery carriers, and ophthalmic materials where biofouling must be minimized. Researchers should select OXEMA over TBAEMA when charge-neutral, non-fouling surfaces are required.

Emulsion and Dispersion Polymerization Requiring Intermediate Monomer Hydrophilicity

OXEMA's water solubility of 49 g/L provides a middle ground between highly water-soluble DMAEMA (1,000 g/L) and poorly soluble TBAEMA (18 g/L), enabling better control over monomer partitioning and copolymer composition in emulsion polymerizations . Formulators targeting latexes with defined core-shell morphologies or gradient compositions should prefer OXEMA when both aqueous-phase transport and organic-phase incorporation are needed.

Safety-Critical Manufacturing Environments Requiring Documented Skin Corrosion Hazard Protocols

OXEMA's GHS Skin Corrosion 1A (H314) classification mandates rigorous containment and PPE protocols [2]. In facilities already equipped for corrosive substance handling (e.g., strong acid or base processes), OXEMA can be integrated without additional capital expenditure. However, procurement teams transitioning from HEMA (Skin Irrit. 2, Warning) must budget for upgraded engineering controls and training. The documented hazard profile enables accurate total-cost-of-ownership comparisons.

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